A Technical Guide to 4-Fluorobenzo[d]thiazole-2-carbonitrile: Synthesis, Applications, and Commercial Landscape
A Technical Guide to 4-Fluorobenzo[d]thiazole-2-carbonitrile: Synthesis, Applications, and Commercial Landscape
Executive Summary
This guide provides a comprehensive technical overview of 4-Fluorobenzo[d]thiazole-2-carbonitrile, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. The benzothiazole scaffold is a recognized pharmacophore present in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic incorporation of a fluorine atom at the 4-position can enhance metabolic stability and binding affinity, while the 2-carbonitrile group serves as a versatile handle for further chemical elaboration.
Physicochemical Properties and Safety Profile
While experimental data for 4-Fluorobenzo[d]thiazole-2-carbonitrile is not publicly available, its properties can be reliably predicted based on structurally related compounds. The following tables summarize the estimated physicochemical data and the anticipated safety and handling guidelines derived from analogous benzothiazoles and fluorinated aromatics.[4][5][6][7]
Predicted Physicochemical Data
| Property | Predicted Value / Information | Source Analogy |
| Molecular Formula | C₈H₃FN₂S | - |
| Molecular Weight | 178.19 g/mol | - |
| Appearance | Likely off-white to yellow solid | General observation for benzothiazole derivatives |
| Melting Point | Estimated 35 - 45 °C | Based on 4-Fluorobenzonitrile (32-34 °C)[7] |
| Boiling Point | Estimated > 230 °C | Based on related benzothiazoles[4] |
| Solubility | Soluble in DMSO, DMF, moderately soluble in acetone, chloroform | Common for heterocyclic compounds |
| logP | ~2.0 | Calculated estimate based on similar structures[4] |
GHS Hazard Classification and Safety Recommendations
The hazard profile is extrapolated from safety data sheets of compounds with similar functional groups, such as 4-fluorobenzonitrile and other toxic benzonitrile derivatives.[4][5][8][9] This compound should be treated as highly toxic and handled with extreme caution.
| Hazard Category | GHS Classification (Anticipated) | Precautionary Statements & Handling Protocols |
| Acute Toxicity | Danger: H301+H311+H331 - Toxic if swallowed, in contact with skin, or if inhaled.[4][9] | P261, P264, P270, P271: Avoid breathing dust/fumes. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area.[4][8] |
| Eye/Skin Irritation | Warning: H315 - Causes skin irritation. H319 - Causes serious eye irritation.[6][9] | P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4][6] |
| First Aid | - | IF SWALLOWED (P301+P310): Immediately call a POISON CENTER or doctor.[4][9] IF ON SKIN (P302+P352): Wash with plenty of water.[6][9] IF INHALED (P304+P340): Remove person to fresh air.[5] IF IN EYES (P305+P351+P338): Rinse cautiously with water for several minutes.[6] |
| Storage & Disposal | - | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[9] Keep locked up or in an area accessible only to qualified persons.[4] P501: Dispose of contents/container to an approved waste disposal plant.[5][6] |
The Benzothiazole Core: A Privileged Scaffold in Drug Discovery
The benzothiazole moiety is a cornerstone in medicinal chemistry, recognized for its ability to interact with a diverse range of biological targets.[1] This versatile heterocyclic framework is integral to numerous therapeutic agents, demonstrating activities that span anti-cancer, anti-viral, anti-diabetic, and neuroprotective domains.[1] The planar, bicyclic structure and its rich electron properties allow for varied interactions with enzyme active sites and receptors. A recent review of patents from 2015-2020 highlights the continued focus on benzothiazole derivatives, particularly in cancer research.[3] The incorporation of a 2-carbonitrile group, as seen in 4-Fluorobenzo[d]thiazole-2-carbonitrile, provides a key electrophilic site and a synthetically flexible handle for creating compound libraries via nucleophilic addition or other transformations.[10]
Commercial Availability Analysis
As of Q1 2026, 4-Fluorobenzo[d]thiazole-2-carbonitrile is not listed in the catalogs of major chemical suppliers as a stock product. Its absence suggests that it is a specialty reagent that must be prepared on demand. Researchers requiring this compound will need to engage with a contract research organization (CRO) or a custom synthesis provider.
Table of Potential Custom Synthesis Providers:
| Provider Category | Examples | Service Scope |
| Large-Scale CROs | WuXi AppTec, Pharmaron | Milligram-to-kilogram scale, full analytical support, process development. |
| Specialty Building Block Suppliers | Enamine, ChemBridge | Milligram-to-gram scale, expertise in novel heterocyclic chemistry. |
| Academic/Boutique Synthesis Labs | Various university core facilities | Small-scale (mg) synthesis, often for exploratory research. |
Proposed Synthetic Strategy
The synthesis of benzothiazoles often proceeds from the corresponding 2-aminothiophenol derivative. A logical and robust pathway to 4-Fluorobenzo[d]thiazole-2-carbonitrile involves the reaction of 2-amino-3-fluorothiophenol with a cyanating agent. The following protocol is a proposed method based on established chemical principles and analogous reactions reported in the literature.[11]
Caption: Proposed synthetic pathway for 4-Fluorobenzo[d]thiazole-2-carbonitrile.
Detailed Experimental Protocol
Objective: To synthesize 4-Fluorobenzo[d]thiazole-2-carbonitrile from 2-amino-3-fluorothiophenol.
Materials:
-
2-Amino-3-fluorothiophenol (1.0 eq)
-
Copper(I) Cyanide (CuCN) (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-amino-3-fluorothiophenol (1.0 eq) and anhydrous DMF.
-
Addition of Reagents: Add potassium carbonate (2.0 eq) followed by Copper(I) Cyanide (1.2 eq).
-
Causality: K₂CO₃ acts as a base to deprotonate the thiol and amine, facilitating the cyclization. CuCN is a common and effective cyanating agent for this type of transformation. DMF is chosen as a polar aprotic solvent suitable for heating and dissolving the reactants.
-
-
Reaction: Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers and wash sequentially with water and then brine solution to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure 4-Fluorobenzo[d]thiazole-2-carbonitrile.
Analytical Characterization Workflow
Confirmation of the synthesized product's identity and purity is critical. A standard workflow involving spectroscopic and spectrometric techniques should be employed.
Caption: Standard workflow for the analytical characterization of the final product.
Expected Spectroscopic Signatures
-
¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the three protons on the benzene ring, with couplings to each other and to the fluorine atom.
-
¹³C NMR: The spectrum will show 8 distinct carbon signals. The nitrile carbon (C≡N) is expected to appear around 112-118 ppm, and the carbon attached to fluorine will show a large one-bond C-F coupling constant.[12]
-
¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
-
FTIR: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. Additional bands in the 1600-1450 cm⁻¹ region will correspond to the aromatic C=C and C=N stretching vibrations.[13]
-
HRMS (High-Resolution Mass Spectrometry): The ESI+ spectrum should show a prominent peak for the protonated molecular ion [M+H]⁺, with a measured mass that matches the calculated exact mass of C₈H₄FN₂S⁺ to within 5 ppm.[12]
Conclusion
4-Fluorobenzo[d]thiazole-2-carbonitrile represents a strategically designed building block with high potential for application in drug discovery and materials science. While its direct commercial availability is currently limited, this guide demonstrates that its synthesis is feasible through established organometallic cyanation methodologies. By providing a detailed synthesis protocol, a comprehensive characterization workflow, and critical safety information, this document serves as a foundational resource for researchers aiming to leverage the unique properties of this valuable fluorinated benzothiazole derivative in their scientific pursuits.
References
- Sigma-Aldrich. (2025).
- DC Fine Chemicals. (2024).
- Thermo Fisher Scientific. (2025).
- Sigma-Aldrich. (2024).
- TCI Chemicals. (2025). Safety Data Sheet for 2,6-Difluoro-4-hydroxybenzonitrile.
- Benchchem. (n.d.). 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile.
- Banerjee, B., et al. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry.
- MDPI. (n.d.). 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile.
- ResearchGate. (n.d.). Synthesis of 6‐aminobenzo[d]thiazole‐2‐carbonitrile (4).
- PMC. (2025).
- PubMed. (n.d.). Benzothiazole-based Compounds in Antibacterial Drug Discovery.
- PubMed. (n.d.).
- ACG Publications. (2011). Synthesis and biological studies of novel 2-(4-substitutedbenzyl- thio)-5-amino-6-(benzo[d]thiazol-2-yl)-7-(4- chlorophenyl)pyrido.
- ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)
- Sigma-Aldrich. (n.d.). 4-Fluorobenzonitrile 99%.
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